4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid
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Overview
Description
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid is a chemical compound that features a benzothiazole ring fused with a butanoic acid moiety. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
2-(1,3-Benzothiazol-2-yl)-3-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl): Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of a benzothiazole ring with a butanoic acid moiety allows for versatile applications in various fields .
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c14-10(15)6-3-7-12-11-8-4-1-2-5-9(8)18(16,17)13-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRQABOQRFCMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCC(=O)O)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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